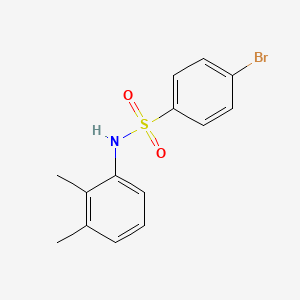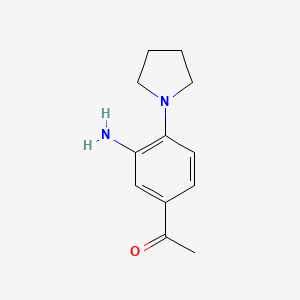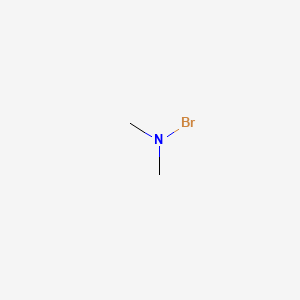
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a dimethylphenyl group attached to the benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-80°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature to 50°C).
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., methanol), temperature (room temperature).
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
Major Products Formed
Substitution Reactions: Various substituted sulfonamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
科学研究应用
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting its replication or transcription processes.
相似化合物的比较
Similar Compounds
- 4-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C14H14BrNO2S |
|---|---|
分子量 |
340.24 g/mol |
IUPAC 名称 |
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-4-3-5-14(11(10)2)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3 |
InChI 键 |
JQZYCRKKEDLTOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)

![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)

![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)


![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)

![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)

